molecular formula C4H4BrD5 B1141697 1-Bromobutane-3,3,4,4,4-d5 CAS No. 1219805-37-4

1-Bromobutane-3,3,4,4,4-d5

Cat. No.: B1141697
CAS No.: 1219805-37-4
M. Wt: 142.0490689
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromobutane-3,3,4,4,4-d5 is a deuterated analog of 1-bromobutane. Its molecular formula is C4H4BrD5, and it has a molecular weight of 142.049 g/mol. The presence of deuterium atoms instead of hydrogen atoms enhances its stability and makes it a valuable compound in various scientific applications.

Scientific Research Applications

1-Bromobutane-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:

    Analytical Chemistry: It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis.

    Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds.

    Isotope Labeling: The presence of deuterium atoms makes it useful in isotope labeling studies, where it helps trace the pathways of chemical reactions and biological processes.

Safety and Hazards

The safety data sheet for similar compounds like 1-bromobutane indicates that it is highly flammable, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

The synthesis of 1-Bromobutane-3,3,4,4,4-d5 typically involves the bromination of deuterated butane. One common method is the free-radical addition of hydrogen bromide to deuterated butane, which leads to the formation of the desired compound . This process requires specific reaction conditions, such as the presence of a radical initiator and controlled temperature.

Industrial production methods for deuterated compounds often involve the use of deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium. This substitution enhances the stability and sensitivity of the compound, making it suitable for various analytical applications.

Chemical Reactions Analysis

1-Bromobutane-3,3,4,4,4-d5 undergoes several types of chemical reactions, including:

    Substitution Reactions: As a primary haloalkane, it is prone to S_N2 type reactions.

    Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.

    Grignard Reactions: When combined with magnesium metal in dry ether, it forms the corresponding Grignard reagent, which can be used to attach butyl groups to various substrates.

Common reagents used in these reactions include nucleophiles like potassium fluoride, bases like sodium ethoxide, and magnesium metal for Grignard reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromobutane-3,3,4,4,4-d5 can be compared with other similar compounds, such as:

    1-Bromobutane: The non-deuterated analog with similar reactivity but different stability and sensitivity.

    1-Bromo-2-propanol: Another haloalkane with different functional groups and reactivity.

    1-Bromo-1,1,2,2-tetramethylbutane: A compound with similar deuterium substitution but different carbon chain structure.

The uniqueness of this compound lies in its deuterium substitution, which enhances its stability and makes it suitable for specific analytical and synthetic applications.

Properties

IUPAC Name

1-bromo-1,1,2,2,3-pentadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPKRYCTPRNTB-DEGKJAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.